molecular formula C16H16Cl2N2 B1434081 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride CAS No. 1440535-40-9

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride

Cat. No. B1434081
M. Wt: 307.2 g/mol
InChI Key: ZFTHDQKLZDGOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride, also known as 4-Chloro-2-phenyl-2-pentylaminonitrile hydrochloride (4-CPP-HCl), is a phenethylamine derivative that has been of interest in both the scientific research and medical communities. It is a synthetic compound that has been studied for its potential to be used in a variety of applications, including as a psychostimulant, antidepressant, and neuroprotective agent. 4-CPP-HCl is a member of the phenethylamine family, which includes other compounds such as amphetamine and methamphetamine.

Scientific Research Applications

  • Chemical Synthesis and Properties :

    • The compound has been involved in studies related to chemical synthesis processes. For instance, it has been synthesized via Mannich reactions using paraformaldehyde and phenethylamine hydrochloride, yielding potential cytotoxic agents (Mete, Gul, & Kazaz, 2007).
    • In another study, the hydrolysis of a related compound in air led to a product that forms an adduct with a solvent acetonitrile molecule, showcasing interesting intramolecular interactions (Leban, Marechal, & Robert, 1997).
  • Photochemical Applications :

    • Photolysis studies have been conducted using compounds similar to 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride. For example, irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile in the presence of benzene and various alkenes leads to heterolytic dehalogenation (Fagnoni, Mella, & Albini, 1999).
  • Complex Formation and Interaction Studies :

    • Research has also explored the formation of complexes with metals. For instance, a study investigated the condensation reaction in acetonitrile of certain phenolic compounds with tris-(2-aminoethyl)amine, leading to Schiff base complexes with metal ions (Brianese et al., 1998).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(2-phenylethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2.ClH/c17-15-8-6-14(7-9-15)16(12-18)19-11-10-13-4-2-1-3-5-13;/h1-9,16,19H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTHDQKLZDGOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(C#N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.